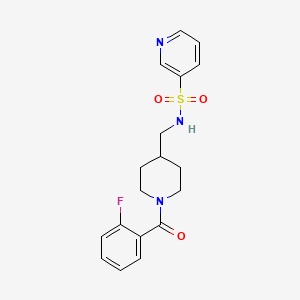

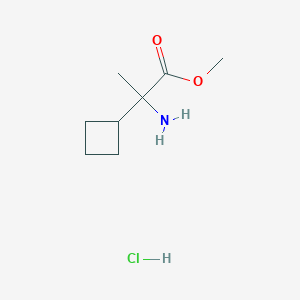

![molecular formula C21H15N3O3 B2516990 N-([2,4'-联吡啶]-3-基甲基)-2-氧代-2H-色烯-3-甲酰胺 CAS No. 2034577-42-7](/img/structure/B2516990.png)

N-([2,4'-联吡啶]-3-基甲基)-2-氧代-2H-色烯-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-([2,4'-bipyridin]-3-ylmethyl)-2-oxo-2H-chromene-3-carboxamide" is a derivative of chromene with potential applications in pharmaceuticals and materials science. Chromene derivatives are known for their diverse biological activities and functional properties. The presence of the carboxamide group and the bipyridine moiety in the compound suggests potential for interaction with biological targets and possibly for forming cocrystals with other pharmaceutical agents .

Synthesis Analysis

The synthesis of chromene derivatives can be achieved through various methods. One approach is the multicomponent reaction involving 2-hydroxybenzaldehyde, acetoacetanilide, and 4-hydroxycoumarin under solvent-free conditions, catalyzed by ceric ammonium nitrate (CAN) via Knoevenagel-Michael reaction . Another method involves the reaction of N-benzyl-2-cyanoacetamide with 2-naphthol and aromatic aldehydes in the presence of piperidine as a base . These methods highlight the versatility in synthesizing chromene derivatives, which could be adapted for the synthesis of "N-([2,4'-bipyridin]-3-ylmethyl)-2-oxo-2H-chromene-3-carboxamide".

Molecular Structure Analysis

Chromene derivatives exhibit various molecular conformations, which can be influenced by substituents on the chromene ring. For instance, 4-oxo-N-phenyl-4H-chromene-2-carboxamide crystallizes in a specific space group with an anti-rotamer conformation about the C-N bond, and the amide O atom can be either trans- or cis-related to the O atom of the pyran ring . These structural details are crucial for understanding the molecular interactions and properties of the compound.

Chemical Reactions Analysis

Chromene derivatives can participate in a range of chemical reactions. The presence of the carboxamide group can lead to the formation of hydrogen bonds, as seen in the novel carboxamide-pyridine N-oxide synthon, which assembles isonicotinamide N-oxide in a triple helix architecture . This suggests that "N-([2,4'-bipyridin]-3-ylmethyl)-2-oxo-2H-chromene-3-carboxamide" could also form specific molecular architectures through hydrogen bonding.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives can be influenced by their functional groups. For example, the solvatochromic properties of 4H-chromene-3-carboxamide derivatives were studied, showing changes in color with solvents of varying polarity . Additionally, the antibacterial and antioxidant activities of these compounds were investigated, with some derivatives showing promising results . These properties are indicative of the potential applications of "N-([2,4'-bipyridin]-3-ylmethyl)-2-oxo-2H-chromene-3-carboxamide" in pharmaceuticals and as functional materials.

科学研究应用

用于检测羟基自由基的分子探针

合成了与本化合物密切相关的、新型的 DNA 结合、基于香豆素的荧光羟基自由基指示剂,以量化在 DNA 的几纳米范围内产生的较低浓度的羟基自由基 (•OH)。该化合物被证明是 •OH 的更有效的报告剂,表明其在研究氧化应激和相关生物学现象中具有潜在的应用 (Singh 等人,2008)。

抗癌活性和分子对接研究

一项研究专注于类似化合物的介水合成,探索它们的非线性光学 (NLO) 性质和分子对接分析。观察到与微管蛋白的秋水仙碱结合位点有显着的相互作用,表明微管蛋白聚合和抗癌活性的潜在抑制 (Jayarajan 等人,2019)。

材料科学和晶体工程

对 N-(4-卤代苯基)-4-氧代-4H-色烯-3-甲酰胺的晶体结构的研究揭示了它们的平面结构和抗构象。这些发现有助于理解晶体工程中的分子相互作用和设计原理 (Gomes 等人,2015)。

药物共晶和药物设计

在另一项研究中,新型的甲酰胺-吡啶 N-氧化合成子展示了组装异烟酰胺 N-氧化物为三螺旋结构的潜力。这一创新为药物共晶的设计和合成开辟了新的途径,突出了与 N-([2,4'-联吡啶]-3-基甲基)-2-氧代-2H-色烯-3-甲酰胺 在药物设计和开发中结构相关的化合物的多功能性 (Reddy 等人,2006)。

安全和危害

未来方向

属性

IUPAC Name |

2-oxo-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O3/c25-20(17-12-15-4-1-2-6-18(15)27-21(17)26)24-13-16-5-3-9-23-19(16)14-7-10-22-11-8-14/h1-12H,13H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFHSKNHHOXEAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=C(N=CC=C3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,4'-bipyridin]-3-ylmethyl)-2-oxo-2H-chromene-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-4-phenylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2516908.png)

![4-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2516909.png)

![Ethyl 7-(pyridin-3-yl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2516915.png)

![Methyl 4-({2-[(tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)butanoate](/img/structure/B2516916.png)

![8-Methyl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B2516917.png)

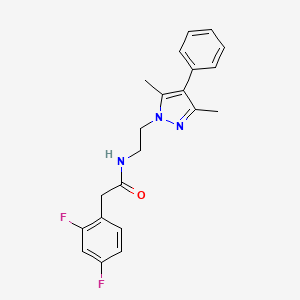

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2516918.png)

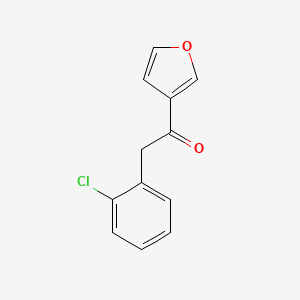

![1-methyl-2-[(3-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde](/img/structure/B2516922.png)